

# A Technical Guide to the Computational Modeling of 3,3-Diethyl-2-methylpentane

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## Compound of Interest

Compound Name: 3,3-Diethyl-2-methylpentane

Cat. No.: B12649785

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Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

## Introduction

**3,3-Diethyl-2-methylpentane** (CAS: 52897-16-2) is a branched, chiral alkane with the molecular formula C<sub>10</sub>H<sub>22</sub>.<sup>[1][2][3]</sup> As a structurally complex, non-polar molecule, understanding its three-dimensional structure and dynamic behavior is crucial in fields where molecular shape and intermolecular forces are paramount. Applications range from its use as a reference compound in detailed hydrocarbon analysis to its role as a structural fragment in medicinal chemistry, where lipophilicity and steric profile can significantly influence drug-receptor interactions.

Computational modeling provides a powerful in-silico framework for investigating the conformational landscape and physicochemical properties of such molecules.<sup>[4]</sup> This guide offers an in-depth overview of the theoretical principles and practical methodologies for the computational analysis of **3,3-Diethyl-2-methylpentane**. It covers the foundational aspects of conformational searching, quantum chemical calculations, and the experimental protocols necessary for model validation.

## Physicochemical and Spectroscopic Data

A summary of key quantitative data for **3,3-Diethyl-2-methylpentane** is presented below. This data serves as a benchmark for the validation of computational models.

## Physicochemical Properties

Property	Value	Unit	Source
Molecular Formula	C10H22	-	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	142.28	g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Normal Boiling Point	174	°C	<a href="#">[6]</a>
Critical Temperature	348	°C	<a href="#">[6]</a>
Critical Pressure	19.7	atm	<a href="#">[6]</a>
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	47.30	kJ/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Octanol/Water Partition Coeff. (logP)	3.859	-	<a href="#">[1]</a>
Water Solubility (log10WS)	-3.52	mol/L	<a href="#">[1]</a>
Standard Gibbs Free Energy of Formation ( $\Delta_fG^\circ$ )	33.72	kJ/mol	<a href="#">[1]</a>
Standard Enthalpy of Formation (gas, $\Delta_fH^\circ_{\text{gas}}$ )	-263.76	kJ/mol	<a href="#">[1]</a>

Note: Some properties are calculated based on established computational methods like the Joback or Crippen method.[\[1\]](#)

## Spectroscopic Data

Spectroscopy Type	Feature	Value/Assignment	Source
<sup>1</sup> H NMR	Chemical Shift	~1.21 ppm (quartet, 8H, -CH <sub>2</sub> -), ~1.18 ppm (triplet, 12H, -CH <sub>3</sub> )	[7]
<sup>13</sup> C NMR	Chemical Shift	~33.8 ppm (Quaternary C), ~25.0 ppm (-CH <sub>2</sub> -), ~8.5 ppm (-CH <sub>3</sub> )	[7]
IR Spectroscopy	Wavenumber	~2960 cm <sup>-1</sup> (C-H stretch), ~1465 cm <sup>-1</sup> (CH <sub>2</sub> bend), ~1380 cm <sup>-1</sup> (CH <sub>3</sub> bend)	[7]
Mass Spectrometry	Key Fragments (m/z)	99 ([M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 57 (Base Peak, [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> ), 43 ([C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> ), 29 ([C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> )	[7]
Gas Chromatography	Kovats Retention Index	984 (Standard non-polar phase)	[1][2]

## Core Principles of Computational Modeling

The computational modeling of a flexible molecule like **3,3-Diethyl-2-methylpentane** is a multi-step process aimed at identifying its most stable three-dimensional arrangements (conformers) and calculating their properties.

## Conformational Analysis

Due to the free rotation around its carbon-carbon single bonds, **3,3-Diethyl-2-methylpentane** can adopt numerous conformations.[4][8] The study of the energetics of these conformers is known as conformational analysis.[8][9] The stability of a given conformer is primarily governed by two factors:

- Torsional Strain: Repulsion between electron clouds in bonds on adjacent atoms. This strain is maximized in eclipsed conformations and minimized in staggered conformations.[8][10]

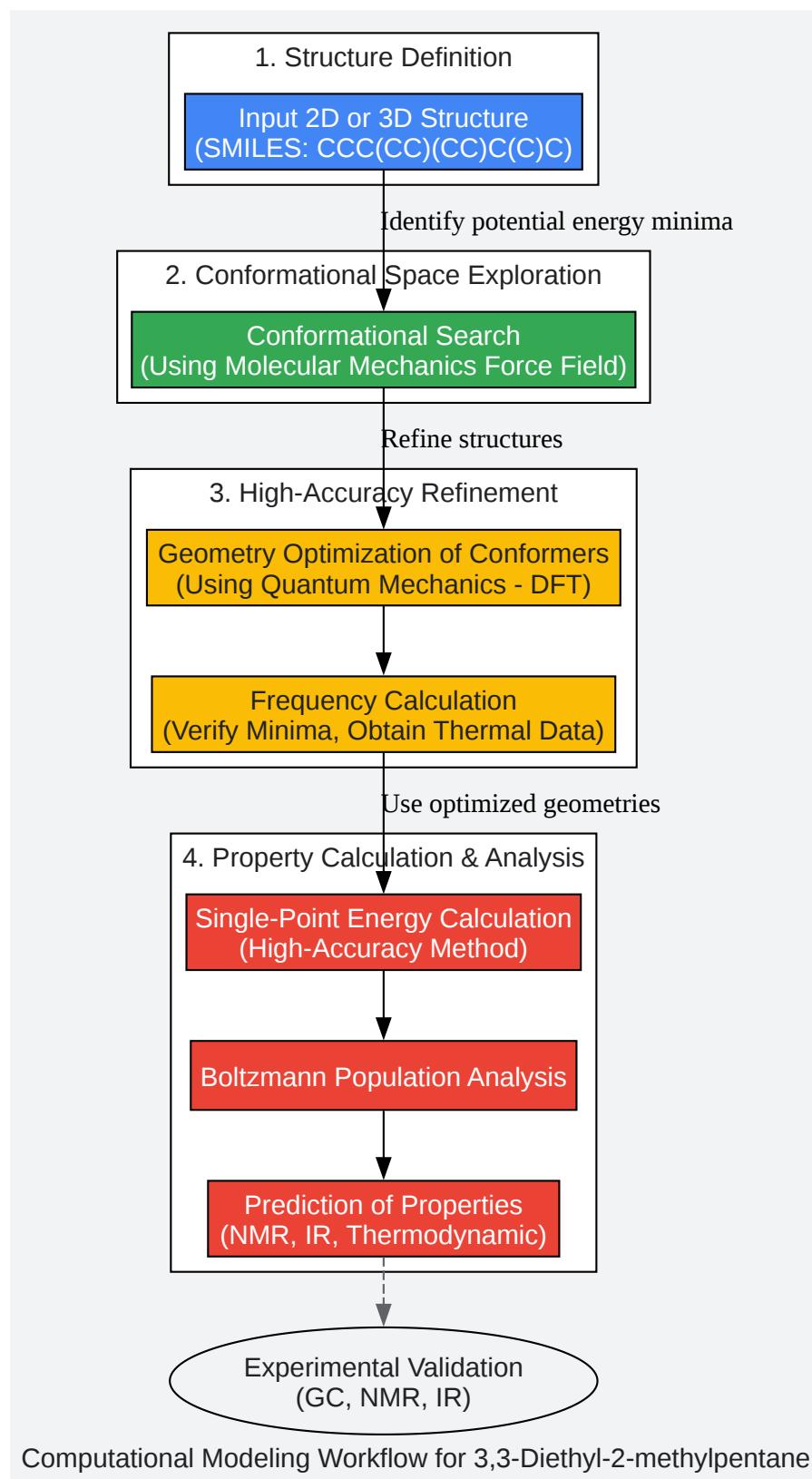
- Steric Strain: Repulsive interaction that occurs when bulky, non-bonded groups are forced into close proximity.[\[8\]](#)[\[11\]](#) In branched alkanes, this is a dominant factor in determining the lowest-energy conformers.

## Modeling Approaches

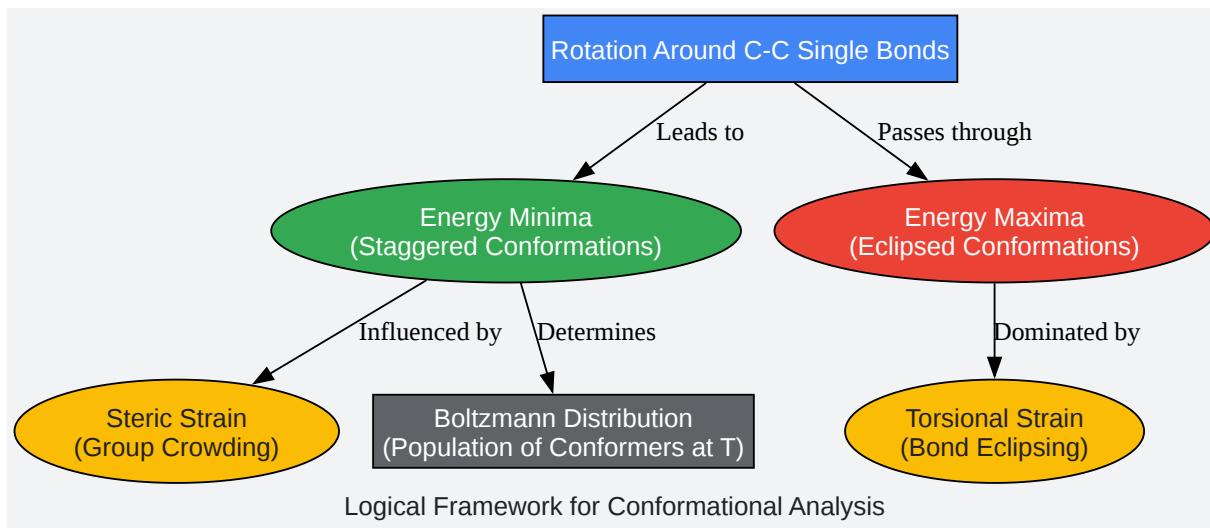
Two primary computational methods are employed, often in a tiered approach:

- Molecular Mechanics (MM): This method uses classical physics-based "force fields" (e.g., MMFF94, AMBER) to rapidly calculate the potential energy of a molecule.[\[12\]](#) It is ideal for performing an initial conformational search to identify a wide range of possible low-energy structures due to its computational efficiency.
- Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule by approximately solving the Schrödinger equation.[\[4\]](#)[\[13\]](#) QM is used to perform geometry optimization and calculate the final, more precise energies of the conformers identified during the molecular mechanics search.

The typical workflow involves using MM to explore the vast conformational space and then refining the most promising candidates with more accurate, but computationally expensive, QM calculations.

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A generalized workflow for the computational modeling of a flexible molecule.



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